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(3-Chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride
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Overview
Description
(3-Chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a 3-chloro-benzyl group attached to a piperidine ring, which is further linked to a methylamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting intermediate is then treated with methylamine to form the final compound. The hydrochloride salt is obtained by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloro-benzyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
(3-Chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. The exact mechanism may vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorobenzyl)piperazine
- (3-Chlorobenzyl)hydrazine hydrochloride
- 3-Chlorobenzyl chloride
Uniqueness
(3-Chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a 3-chloro-benzyl group with a piperidine ring and a methylamine group makes it a valuable compound in various research and industrial applications.
Biological Activity
(3-Chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 3-chlorobenzyl group and an amine functional group. This unique structure contributes to its reactivity and interaction with biological targets, enhancing its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with various biological molecules. These interactions can modulate enzyme activities, receptor functions, and other protein activities, leading to diverse biological effects.
Antimicrobial Activity
In vitro studies have demonstrated that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, piperidine derivatives have shown inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/mL . The presence of halogen substituents, like chlorine, is believed to enhance these antimicrobial activities by affecting the compounds' interactions with microbial cell membranes .
Antitumor Activity
Research indicates that this compound may possess anti-tumor properties through its action on Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation and survival. Inhibition of these enzymes can lead to reduced tumor growth and metastasis . Studies have shown that similar compounds effectively target PI3K pathways, suggesting that this compound could be explored for cancer therapy .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally related compounds reveals distinct differences in biological activity:
Compound Name | Structure | Biological Activity |
---|---|---|
1-(3-Chlorobenzyl)piperazine | Piperazine ring | Moderate antibacterial activity |
1-(3-Chlorophenyl)piperidine | No amine group | Reduced efficacy against tumors |
(4-Chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride | Similar structure | Predicted broad-spectrum activity |
This table illustrates how variations in the chemical structure can lead to significant differences in pharmacological effects.
Case Studies
Several case studies have highlighted the potential of piperidine derivatives in treating various diseases:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several piperidine derivatives, revealing that those with halogen substitutions exhibited superior activity against pathogenic bacteria compared to their non-halogenated counterparts .
- Antitumor Potential : Investigations into the anti-tumor effects of piperidine derivatives indicated promising results in inhibiting tumor cell lines through PI3K pathway modulation. This suggests a potential therapeutic role for this compound in oncology .
Properties
Molecular Formula |
C13H20Cl2N2 |
---|---|
Molecular Weight |
275.21 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H19ClN2.ClH/c14-13-3-1-2-12(8-13)10-16-9-11-4-6-15-7-5-11;/h1-3,8,11,15-16H,4-7,9-10H2;1H |
InChI Key |
WRYFJXXZOSLYMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNCC2=CC(=CC=C2)Cl.Cl |
Origin of Product |
United States |
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